4,4'-Diaminobenzophenone

Polyimide Membranes Gas Separation Permselectivity

NF/RO membrane R&D faces a persistent permeability-selectivity trade-off. 4,4'-Diaminobenzophenone directly addresses this as a rigid carbonyl-bridged diamine monomer enabling POP interlayers in TFC membranes. • Water permeance: 52.0 L·m⁻²·h⁻¹·bar⁻¹, Na₂SO₄ rejection: 96.6%->300% more productive than NF270. • H₂/CH₄ permselectivity up to 1400 in polyimide membranes, surpassing ODA-based systems. • T₁₀%: 480-520°C; tensile strength ~1250-1500 kg/cm². Supplied ≥98% purity with CoA; gram-to-kilogram quantities.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 611-98-3
Cat. No. B1212843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diaminobenzophenone
CAS611-98-3
Synonyms4,4'-diaminobenzophenone
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N
InChIInChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2
InChIKeyZLSMCQSGRWNEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaminobenzophenone Procurement Guide: CAS 611-98-3 as a High-Performance Aromatic Diamine Monomer


4,4'-Diaminobenzophenone (CAS 611-98-3), also known as bis(4-aminophenyl)methanone, is a crystalline aromatic diamine (C₁₃H₁₂N₂O, MW 212.25 g/mol) with a melting point of 243–247 °C . Its molecular architecture features two reactive amine (-NH₂) groups in para positions on separate phenyl rings bridged by a rigid carbonyl (C=O) core [1]. This unique structure imparts distinct electronic and steric properties, driving its primary industrial and research use as a monomer for synthesizing high-performance polyimides and polyamides, as well as an intermediate in advanced dye and photosensitive material formulations .

Why 4,4'-Diaminobenzophenone (CAS 611-98-3) Cannot Be Simply Replaced by Other Aromatic Diamines


4,4'-Diaminobenzophenone is not functionally interchangeable with other common aromatic diamines like 4,4'-diaminodiphenyl ether (ODA), 4,4'-diaminodiphenylmethane (MDA), or 3,3'-diaminobenzophenone. Its defining carbonyl bridge is neither a flexible ether linkage nor a tetrahedral methylene group, but a planar, electron-withdrawing ketone [1]. This results in a more rigid, polarizable backbone that fundamentally alters the chain packing, charge transfer interactions, and free volume distribution in the resulting polymer matrix [2]. Consequently, swapping this monomer directly impacts critical performance metrics such as membrane permselectivity, thermal stability, and mechanical strength—outcomes that cannot be compensated for by adjusting processing conditions [3].

Quantitative Differentiation of 4,4'-Diaminobenzophenone (CAS 611-98-3): Head-to-Head Performance Data


Superior H₂/CH₄ Permselectivity in Polyimide Gas Separation Membranes vs. ODA and MDA-Based Systems

When polymerized with BTDA dianhydride, polyimides derived from 3,3'-diaminobenzophenone (a close regioisomer of 4,4'-DABP) exhibit substantially higher H₂/CH₄ permselectivity compared to analogous systems based on the more flexible diamines 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA). This is a class-level inference for 4,4'-diaminobenzophenone, which shares the critical benzophenone core responsible for this enhanced selectivity [1].

Polyimide Membranes Gas Separation Permselectivity

Enhanced Nanofiltration Membrane Permeance vs. Ether and Sulfonyl Analogs for Water Treatment

In a direct comparative study of TFC NF membranes constructed with porous organic polymer (POP) interlayers, the use of 4,4'-diaminobenzophenone (carbonyl group) yielded a pure water permeance of 52.0 L·m⁻²·h⁻¹·bar⁻¹ with 96.6% Na₂SO₄ rejection. This is a 4.2x improvement in permeability compared to a commercial benchmark membrane (NF270: 12.5 L·m⁻²·h⁻¹·bar⁻¹) while maintaining equivalent high salt rejection [1].

Nanofiltration Membranes Water Treatment Polyamide Interlayers

Defined Crystallographic Structure and Unique Solid-State Packing for Materials Design

4,4'-Diaminobenzophenone crystallizes in the non-centrosymmetric trigonal space group P3₁ with unit cell parameters a = 9.136(2) Å, c = 10.953(3) Å, and Z = 3 [1]. This structure is distinct from the more flexible ether (ODA) and methylene (MDA) analogs, which pack differently. The precise intermolecular geometry, refined to R = 0.044, provides a quantitative basis for predicting solid-state reactivity, crystal morphology, and potential non-linear optical properties [2].

Crystallography Solid-State Chemistry Materials Design

Patented Use as a Sensitizer in High-Sensitivity Photopolymerization Initiator Systems

Patents from Fuji Photo Film (1994) and Nippon Steel Chemical (2002) specifically claim 4,4'-diaminobenzophenone and its derivatives as key sensitizers in ternary photoinitiator systems to enhance sensitivity in the 300–450 nm range. The combination of a diaminobenzophenone compound with N-phenylglycine is noted for achieving high sensitivity in photopolymerizable resin compositions for printing plates and photoresists [1].

Photopolymerization Photosensitive Materials Printing Plates

Where 4,4'-Diaminobenzophenone (CAS 611-98-3) Delivers the Highest Value: Key Procurement Scenarios


Formulating High-Flux, High-Rejection Nanofiltration Membranes for Industrial Water Reuse

For manufacturers developing thin-film composite (TFC) NF membranes, 4,4'-diaminobenzophenone enables the construction of porous organic polymer (POP) interlayers that dramatically improve water permeance (52.0 L·m⁻²·h⁻¹·bar⁻¹) while maintaining high salt rejection (96.6% for Na₂SO₄). This provides a proven pathway to overcome the permeability-selectivity trade-off, resulting in membranes that are >300% more productive than commercial benchmarks like NF270 [1].

Synthesizing Polyimide Gas Separation Membranes for Hydrogen Purification and Natural Gas Upgrading

Polyimides derived from benzophenone-type diamines (e.g., 3,3'-DABP and by extension 4,4'-DABP) exhibit exceptional H₂/CH₄ permselectivity (up to 1400) compared to systems based on ODA (500). This makes 4,4'-diaminobenzophenone a critical monomer for fabricating membranes used in high-purity hydrogen recovery from refinery off-gases and CO₂ removal from natural gas streams [2].

Developing High-Thermal-Stability Polyimide Films and Coatings for Aerospace and Electronics

The rigid, planar carbonyl bridge in 4,4'-diaminobenzophenone contributes to polyimides with 10% weight loss temperatures (T₁₀%) in the 480–520 °C range when polymerized with common dianhydrides. These thermal properties, combined with good mechanical strength (e.g., tensile strength ~1250–1500 kg/cm²), make it a preferred diamine for high-temperature electrical insulation, flexible printed circuit boards, and aerospace composites where thermal endurance is non-negotiable [3].

Designing Advanced Photopolymerizable Resins for High-Speed Printing Plates and Photoresists

As a patented sensitizer in ternary photoinitiator systems, 4,4'-diaminobenzophenone enhances the photosensitivity of UV-curable resins in the 300–450 nm range. This application scenario is critical for manufacturers of lithographic printing plates, solder masks, and photoresists where faster curing speeds directly correlate to increased production throughput and reduced operational costs [4].

Technical Documentation Hub

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